Isoamyl salicylate

Description

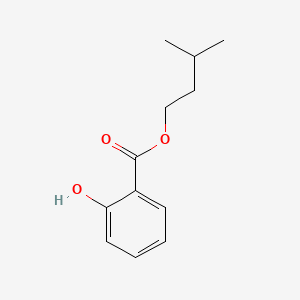

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGCQNGBLMMXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041655 | |

| Record name | Isoamyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a sweet herbaceous-green, slightly floral odour | |

| Record name | Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

277.00 to 278.00 °C. @ 760.00 mm Hg | |

| Record name | Isoamyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.145 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isoamyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046-1.055 | |

| Record name | Isoamyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-20-7 | |

| Record name | Isoamyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25E4ZMR0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoamyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoamyl salicylate chemical properties and structure.

An In-depth Technical Guide to the Chemical Properties and Structure of Isoamyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a benzoate ester with the chemical formula C12H16O3, is a significant compound in the fragrance, flavor, and cosmetic industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical Structure

This compound is systematically named 3-methylbutyl 2-hydroxybenzoate. It is an ester formed from the reaction of salicylic acid and isoamyl alcohol. The structure consists of a benzene ring substituted with a hydroxyl group and an ester group. The ester portion is derived from isoamyl alcohol, which is a branched-chain pentyl alcohol. The IUPAC name clarifies the connectivity of the atoms, indicating a 3-methylbutyl group attached to the carboxylate of a 2-hydroxybenzoate moiety.

Below is a two-dimensional representation of the chemical structure of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral and sweet aroma.[1][2] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |

| Molecular Weight | 208.25 g/mol | [3] |

| CAS Number | 87-20-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.05 g/mL at 25 °C | |

| Boiling Point | 277-278 °C | [4] |

| Refractive Index | n20/D 1.507 | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | |

| InChI | InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 | [1][5] |

| InChIKey | PMGCQNGBLMMXEW-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C)CCOC(=O)C1=CC=CC=C1O | [6] |

Experimental Protocols

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of salicylic acid with isoamyl alcohol, using a strong acid as a catalyst.[7]

Materials and Reagents:

-

Salicylic acid

-

Isoamyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Sodium carbonate solution (for neutralization)

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol.[7] While stirring, slowly add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux at a temperature of approximately 90-110 °C for 5-6 hours.[7]

-

Neutralization and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.[7] Wash the organic layer with a sodium carbonate solution until the pH of the aqueous layer is between 8.0 and 9.0 to neutralize any unreacted salicylic acid and the sulfuric acid catalyst.[7] Subsequently, wash the organic layer with distilled water until it is neutral.[7]

-

Drying and Distillation: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude this compound is then purified by vacuum distillation.[7] Collect the fraction that distills at 151-155 °C under a vacuum of 15-18 mmHg.[7]

The following diagram illustrates the general workflow for the synthesis of this compound.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with a 5975 MSD).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Typical GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Spectrum Fragmentation: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 208. Key fragment ions are observed at m/z 138 (loss of the isoamyloxy group), 120 (salicyloyl cation), and 92.[6]

HPLC can be used for the analysis and purification of this compound. A reverse-phase method is typically employed.

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

Typical HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 230 nm and 304 nm.

-

Injection Volume: 10 µL.

This method allows for the separation of this compound from its starting materials and potential byproducts.[8]

Spectroscopic Data

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the salicylate ring and the aliphatic protons of the isoamyl group.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isoamyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring (C=C stretches).[5]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and key experimental protocols related to this compound. The tabulated data, structural diagrams, and procedural outlines offer a valuable resource for researchers and professionals working with this compound. The provided methodologies for synthesis and analysis can be adapted for various laboratory and industrial applications.

References

- 1. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. This compound [webbook.nist.gov]

An In-Depth Technical Guide to Isoamyl Salicylate

This technical guide provides a comprehensive overview of isoamyl salicylate, a benzoate ester widely utilized in the fragrance, cosmetic, and food industries. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and industry. This compound is known by several names, with its systematic IUPAC name being 3-methylbutyl 2-hydroxybenzoate .[1][2] A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| IUPAC Name | 3-methylbutyl 2-hydroxybenzoate | [1][2] |

| CAS Number | 87-20-7 | [3][4] |

| Synonyms | Isopentyl salicylate | [1][3][5] |

| 3-Methylbutyl salicylate | [1][6][7] | |

| Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | [1][6][8] | |

| Salicylic acid, isopentyl ester | [1][6][8] | |

| Isoamyl o-hydroxybenzoate | [1][6][8] | |

| Isopentyl 2-hydroxybenzoate | [3][4][5][6][9] | |

| FEMA No. 2084 | [1][4] | |

| Orchidee | [1][2][8] | |

| Sanfoin | [1][2][8] | |

| NSC-7952 | [1][2][6][8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4][6] | |

| Molecular Weight | 208.25 | g/mol | [1][3] |

| Appearance | Clear to pale yellow liquid | [3][6] | |

| Boiling Point | 277-278 | °C | [10] |

| Density | 1.05 | g/mL at 25°C | [10] |

| Refractive Index | 1.507 | n20/D | [10] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [6] |

Synthesis of this compound

This compound is synthesized via the esterification of salicylic acid with isoamyl alcohol.[3][6] This reaction is typically catalyzed by a strong acid. The overall reaction is depicted below:

References

- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 87-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | this compound Information & Details - Elchemy [elchemy.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 87-20-7 | TCI AMERICA [tcichemicals.com]

- 6. CAS 87-20-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | 34377-38-3 [chemicalbook.com]

Physical properties of isoamyl salicylate (boiling point, density).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of isoamyl salicylate (Isopentyl 2-hydroxybenzoate), focusing on its boiling point and density. The information herein is compiled for use in research, quality control, and drug development applications where precise physical data is essential.

Executive Summary

This compound is an ester recognized for its characteristic sweet, floral, and slightly balsamic aroma. Beyond its extensive use in the fragrance and flavor industries, its physicochemical properties are of significant interest in chemical synthesis and formulation development. Accurate data on its boiling point and density are critical for process design, purification, and ensuring the quality and consistency of final products. This document presents a compilation of reported values for these properties and details the standard experimental methodologies for their determination.

Physical Properties of this compound

The boiling point and density of this compound have been determined and reported across various chemical literature and databases. A summary of these quantitative data is presented below.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 277 to 278 °C | @ 760.00 mm Hg | [1][2][3][4][5] |

| 276 to 278 °C | Not Specified | [6] | |

| 292 to 295 °C | Not Specified | [7] | |

| 273 °C | Not Specified | [8] | |

| 258 °C | Not Specified | [9] | |

| Density | 1.05 g/mL | @ 25 °C | [3] |

| 1.046 to 1.055 g/cm³ | Not Specified | [1] | |

| 1.049 to 1.055 g/cm³ | @ 25.00 °C | [2] | |

| 1.050 to 1.056 g/cm³ | @ 20.00 °C | [2] | |

| 1.043 to 1.053 g/mL | @ 20 °C | [10] | |

| 1.1 g/cm³ | Not Specified | [7] | |

| 1.0576 g/cm³ | Not Specified | [9] |

Experimental Protocols

The determination of boiling point and density for a high-boiling liquid ester like this compound requires precise and standardized methodologies to ensure accuracy and reproducibility. The following sections detail common experimental protocols.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling compounds, methods such as distillation and the capillary method (Thiele tube) are standard.

3.1.1 Simple Distillation Method

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.

-

Apparatus: A round-bottomed flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heating mantle, and boiling chips or a magnetic stirrer.

-

Procedure:

-

The liquid sample is placed in the round-bottomed flask with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

-

The liquid is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor passing to the condenser, and the temperature reading is stable.

-

The atmospheric pressure is recorded concurrently, as boiling point is pressure-dependent.

-

3.1.2 Capillary Method (Thiele Tube)

This micro-method is ideal for small sample volumes.

-

Apparatus: A Thiele tube, a high-boiling point heat transfer fluid (e.g., mineral oil), a thermometer, a small test tube or fusion tube, and a capillary tube sealed at one end.

-

Procedure:

-

A few milliliters of the this compound sample are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in the Thiele tube containing the heat transfer fluid.

-

The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is the mass of a substance per unit volume. Standard methods for liquids include pycnometry and the use of an oscillating U-tube density meter, as outlined in OECD Guideline 109.

3.2.1 Pycnometry

This is a highly accurate, classical method for determining density.

-

Apparatus: A pycnometer (a glass flask with a precisely known volume), a thermostatically controlled water bath, and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a thermostatic water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

3.2.2 Oscillating U-Tube Densitometry

This modern, automated method is rapid and requires a small sample volume. It is covered by the ASTM D4052 standard.

-

Apparatus: A digital density meter with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using two standards of known density that bracket the expected density of the sample (e.g., dry air and distilled water).

-

The sample is injected into the thermostatically controlled oscillating U-tube, ensuring no bubbles are present.

-

The instrument measures the change in the resonant frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the sample.

-

The density is calculated by the instrument's software and displayed directly.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical substance like this compound.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. oecd.org [oecd.org]

- 3. phillysim.org [phillysim.org]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Synthesis of Isoamyl Salicylate from Salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of isoamyl salicylate, a widely used fragrance and flavoring agent, utilizing salicylic acid as the primary precursor. This document provides a comprehensive overview of the prevalent synthesis methodologies, quantitative analysis of reaction parameters, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction

This compound, also known as 3-methylbutyl 2-hydroxybenzoate, is an organic ester characterized by its pleasant, floral, and herbal scent, often described as orchid-like.[1] It is a key component in the fragrance industry and also finds applications in food and pharmaceutical formulations.[1][2] The most common and economically viable method for its synthesis is the Fischer esterification of salicylic acid with isoamyl alcohol.[3] This guide will explore this classical reaction in detail, as well as touch upon advancements using alternative catalysts.

Reaction Mechanism and Synthesis Overview

The synthesis of this compound from salicylic acid and isoamyl alcohol is a classic example of a Fischer esterification reaction.[4] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[4] The reaction is reversible and requires a catalyst, typically a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1][4]

The general chemical equation for the reaction is as follows:

C₇H₆O₃ (Salicylic Acid) + C₅H₁₂O (Isoamyl Alcohol) ⇌ C₁₂H₁₆O₃ (this compound) + H₂O

dot

Caption: Fischer esterification of salicylic acid and isoamyl alcohol.

The reaction mechanism, as illustrated in the diagram below, involves the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of isoamyl alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst.

dot

Caption: Key steps in the Fischer esterification mechanism.

Quantitative Data on Synthesis Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Conventional Synthesis using Sulfuric Acid Catalyst

| Parameter | Value | Reference |

| Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | 1:5 | [5] |

| Catalyst (H₂SO₄) | 1.5 mL | [5] |

| Reaction Temperature | 90-110 °C (reflux) | [2] |

| Reaction Time | 5-6 hours | [2] |

| Yield | ~80-95% | [2][6] |

| Purification | Vacuum Distillation (151-155 °C @ 15-18 mmHg) | [2] |

Table 2: Synthesis using Solid Superacid Catalyst (Mesoporous Titania)

| Parameter | Value | Reference |

| Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | 1:4 | [7] |

| Catalyst Amount | 1.6 g | [7] |

| Reaction Temperature | 130 °C | [7] |

| Reaction Time | 5 hours | [7] |

| Yield | 94.6% | [7] |

Table 3: Synthesis using p-Toluenesulfonic Acid (PTSA) Catalyst

| Parameter | Value | Reference |

| Molar Ratio (Acid:Alcohol) | 1:1.8 | [8] |

| Catalyst Amount (PTSA) | 5% of salicylic acid weight | [8] |

| Reaction Temperature | 120-140 °C | [8] |

| Reaction Time | 5-6 hours | [8] |

| Yield | >97% | [8] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using the conventional sulfuric acid-catalyzed Fischer esterification.

Materials and Equipment

-

Salicylic Acid

-

Isoamyl Alcohol

-

Concentrated Sulfuric Acid

-

5% Sodium Carbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser and thermometer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

Beakers, graduated cylinders, and other standard laboratory glassware

Synthesis Procedure

dot

Caption: General workflow for this compound synthesis.

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol in the desired molar ratio (e.g., 1:5).[5]

-

While stirring, slowly add concentrated sulfuric acid as a catalyst.[2]

-

Heat the mixture to reflux, maintaining a temperature of approximately 90-110 °C, for 5-6 hours.[2]

-

Neutralization and Washing: After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Pour the reaction mixture into a separatory funnel.[2]

-

Wash the organic layer with a 5% sodium carbonate solution to neutralize any unreacted salicylic acid and the sulfuric acid catalyst. Repeat the washing until the aqueous layer is neutral or slightly basic (pH 8.0-9.0).[2]

-

Wash the organic layer with water to remove any remaining sodium carbonate and salts.[2]

-

Separate the organic layer, which contains the this compound.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the crude this compound by vacuum distillation. Collect the fraction that distills at 151-155 °C under a vacuum of 15-18 mmHg.[2]

Conclusion

The synthesis of this compound from salicylic acid via Fischer esterification is a well-established and efficient method. While the use of concentrated sulfuric acid is traditional, research into solid acid catalysts like mesoporous titania demonstrates a move towards more environmentally friendly and reusable catalytic systems.[7][9] The choice of catalyst and optimization of reaction parameters are crucial for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this compound in a laboratory setting. Further research may focus on the development of even more efficient and sustainable catalytic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Fischer esterification - Madscience workshop - APC Forum [amateurpyro.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. kiche.or.kr [kiche.or.kr]

- 8. Catalytic Synthesis of this compound with Organic Acid | Semantic Scholar [semanticscholar.org]

- 9. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]

The Scent of Innovation: A Technical Guide to the Discovery and Historical Synthesis of Isoamyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical synthesis of isoamyl salicylate, a significant aroma chemical with a characteristic sweet, floral, and slightly medicinal scent. From its first reported synthesis in the mid-19th century to the development of more efficient and environmentally benign catalytic methods, this document details the evolution of its production. Key synthetic methodologies, including classical Fischer esterification, solid superacid catalysis, and transesterification, are presented with detailed experimental protocols. Quantitative physicochemical data are summarized for comparative analysis, and reaction workflows are visualized to provide a clear understanding of the synthetic processes. This guide serves as a comprehensive resource for researchers and professionals interested in the historical context and practical synthesis of this important fragrance and flavor compound.

Introduction

This compound, systematically named 3-methylbutyl 2-hydroxybenzoate, is an organic ester first synthesized in 1854 by the French chemist C. Drion.[1] While its initial discovery was of academic interest, its commercial significance blossomed in 1898 when it was famously used by Georges Darzens at the Piver company in the perfume 'Trèfle Incarnat'.[1] This marked a pivotal moment in the history of perfumery, as this compound became a key component in creating novel fragrance profiles, particularly in "fougère" and "orchid" type scents.[1][2] Its unique olfactory properties, described as sweet, herbaceous, and floral with clover-like facets, have ensured its enduring presence in the fragrance and flavor industries.[2]

This guide delves into the historical and technical aspects of this compound's synthesis, providing a detailed overview of the primary methods developed over the past century and a half.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application and synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [3][4][5] |

| Molecular Weight | 208.25 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 277-278 °C (at 760 mmHg) | [3][6] |

| Density | 1.05 g/mL (at 25 °C) | [3] |

| Refractive Index (n²⁰/D) | 1.504 - 1.509 | [5][6] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [3][5] |

| Flash Point | > 100 °C | [3] |

Historical and Modern Synthesis Methodologies

The synthesis of this compound has evolved from classical esterification methods to more advanced catalytic processes, driven by the need for higher yields, purity, and environmental sustainability. This section details the most significant synthetic routes.

Classical Fischer-Speier Esterification

The traditional and most straightforward method for synthesizing this compound is the Fischer-Speier esterification of salicylic acid with isoamyl alcohol, typically catalyzed by a strong mineral acid such as concentrated sulfuric acid.[7][8] This reversible reaction necessitates driving the equilibrium towards the product, often by using an excess of one reactant or by removing the water formed during the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine salicylic acid and an excess of isoamyl alcohol (e.g., a 1:3 molar ratio).[9]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (typically 1-2% by weight of the salicylic acid) to the mixture.[9]

-

Reflux: Heat the reaction mixture to reflux (approximately 95-110 °C) and maintain for 5-6 hours.[9] The progress of the reaction can be monitored by the collection of water if a Dean-Stark apparatus is used.[10]

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst and unreacted salicylic acid, and finally with brine.[9][11]

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12] Filter to remove the drying agent. The crude this compound is then purified by vacuum distillation, collecting the fraction at approximately 151-155 °C under 15-18 mmHg.[9]

Solid Superacid Catalysis

In an effort to develop more environmentally friendly and reusable catalysts, solid superacids have been employed for the synthesis of this compound. These catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or mesoporous molecular sieves, offer high catalytic activity, ease of separation from the reaction mixture, and reduced equipment corrosion compared to liquid acids.[13][14]

References

- 1. Synthesis of Sulfated Zirconia Solid Acids and their Activities for Hydrolysis of Ethyl Lactate | Scientific.Net [scientific.net]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. ivypanda.com [ivypanda.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]

- 13. iieta.org [iieta.org]

- 14. researchgate.net [researchgate.net]

Solubility Profile of Isoamyl Salicylate in Ethanol and Other Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl salicylate, a common fragrance and flavor ingredient, in ethanol and other organic solvents. The information presented herein is intended to support research, development, and formulation activities in the pharmaceutical and chemical industries.

Core Topic: Solubility of this compound

This compound (3-methylbutyl 2-hydroxybenzoate) is an organic ester characterized by its pleasant floral and sweet aroma. Its solubility is a critical physicochemical property influencing its application in various formulations, including topical pharmaceuticals, cosmetics, and fragrances. Understanding its behavior in different solvent systems is essential for ensuring product stability, efficacy, and sensory attributes.

Physicochemical Properties Relevant to Solubility

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.047 - 1.053 g/mL at 25°C | [4] |

| Boiling Point | 277-278 °C | [4] |

| logP (Octanol-Water Partition Coefficient) | 4.6 | [1] |

The relatively high logP value indicates that this compound is a lipophilic compound, suggesting a preference for nonpolar or moderately polar organic solvents over water.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. While it exhibits poor solubility in water, it is readily soluble in many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature | Reference |

| Water | 0.145 mg/mL (145 mg/L) | 25 °C | [1][4] |

| Ethanol | Miscible | Room Temperature | [1] |

| 90% Ethanol | Soluble in 4 volumes | Not Specified | [4] |

| Ether | Soluble | Not Specified | [5] |

| Acetone | Soluble | Not Specified | [3] |

| Chloroform | Soluble | Not Specified | [3] |

| Fixed Oils | Soluble | Not Specified | [6] |

| Kerosene | Soluble | Not Specified | [6] |

| Paraffin Oil | Soluble | Not Specified | [6] |

| Glycerin | Insoluble | Not Specified | [6] |

| Propylene Glycol | Insoluble | Not Specified | [6] |

Note: "Miscible" implies that the two substances are soluble in each other in all proportions.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, a standard methodology can be constructed based on established principles of solubility testing for liquid solutes. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Protocol: Determination of this compound Solubility by the Saturation Method

1. Objective: To determine the concentration of this compound in a saturated solution of a selected organic solvent at a controlled temperature.

2. Materials:

-

This compound (purity >99%)

-

Selected organic solvent (e.g., ethanol, acetone, chloroform) of analytical grade

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

Micropipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Volumetric flasks and appropriate glassware

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with this compound. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette.

-

Filter the withdrawn sample through a 0.45 µm syringe filter to remove any undissolved micro-droplets of this compound.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. For HPLC, a C18 column with a mobile phase of methanol and water is often suitable for salicylate analysis. For GC, a non-polar or medium-polarity column can be used.

-

Analyze the diluted sample of the saturated solution under the same analytical conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

4. Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

References

- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 87-20-7: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound (CAS 87-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scent.vn [scent.vn]

Isoamyl Salicylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl salicylate, a salicylic acid ester, is a widely utilized aromatic compound in the fragrance, flavor, and cosmetic industries. This technical guide provides an in-depth overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a summary of its applications and safety information. The synthesis pathway and experimental workflow are visually represented to facilitate understanding.

Core Properties of this compound

This compound, also known as isopentyl salicylate or 3-methylbutyl 2-hydroxybenzoate, is a colorless to pale yellow liquid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| CAS Number | 87-20-7 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, slightly balsamic, herbaceous-green | [3] |

| Boiling Point | 277-278 °C | [4] |

| Density | Approximately 1.05 g/mL at 25 °C | [4] |

| Refractive Index | Approximately 1.507 at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [1] |

Synthesis of this compound

This compound is commonly synthesized through the Fischer esterification of salicylic acid with isoamyl alcohol, using a strong acid catalyst such as sulfuric acid.[5][6] The reaction is reversible and is typically driven to completion by using an excess of one of the reactants or by removing the water produced during the reaction.[7]

Synthesis Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on typical laboratory procedures for Fischer esterification.[2][5][8]

Materials:

-

Salicylic acid (1.0 eq)

-

Isoamyl alcohol (3.0 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in isoamyl alcohol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (typically around 130-135 °C) for 3-6 hours.[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent and wash with water. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid and the sulfuric acid catalyst. Wash with water until the aqueous layer is neutral.[2][8]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Purification: Remove the organic solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation, collecting the fraction at approximately 150-155 °C under reduced pressure.[2][8]

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Applications

This compound has a wide range of applications, primarily driven by its pleasant and persistent floral scent.

-

Fragrance Industry: It is a key component in many perfumes, soaps, detergents, and other personal care products, often used to create or enhance floral and herbal scents.[3]

-

Flavor Industry: It is used as a flavoring agent in some food products and beverages.

-

Cosmetics: Due to its fragrance, it is incorporated into various cosmetic formulations.[1]

Safety and Toxicology

This compound is generally considered to have low toxicity. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS) for use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. Direct contact may cause mild skin or eye irritation.[4] For detailed toxicological data, researchers should consult comprehensive safety assessments.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Olfactory Profile of Isoamyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl salicylate (CAS 87-20-7) is an aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, floral, and herbaceous aroma.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current state of olfactory research on this compound, focusing on its odor profile, physicochemical properties, and the methodologies used to characterize it. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of new fragrance and flavor compounds. While this compound is a well-established fragrance ingredient, this guide also highlights the existing gaps in the scientific literature, particularly concerning quantitative sensory data and specific olfactory receptor interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an odorant is fundamental to its study. These properties influence its volatility, solubility, and interaction with olfactory receptors.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methylbutyl 2-hydroxybenzoate | [2][6] |

| Synonyms | Isopentyl salicylate, Salicylic acid isoamyl ester | [2][5][6] |

| CAS Number | 87-20-7 | [2][5][6] |

| Molecular Formula | C12H16O3 | [2][5] |

| Molecular Weight | 208.25 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Boiling Point | 277-278 °C at 760 mmHg | [2] |

| Density | 1.046 - 1.055 g/cm³ at 20°C | [2][4] |

| Refractive Index | 1.504 - 1.509 at 20°C | [2][4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [7] |

| Vapor Pressure | 0.0063 hPa at 20°C (estimated) | [8] |

| LogP | 4.37 | [2] |

Olfactory Profile

The odor of this compound is complex and is described using a variety of descriptors by different sources. A summary of these qualitative descriptions is presented below.

| Odor Descriptor | Frequency/Source |

| Floral | High[1][3][4][5][9] |

| Sweet | High[1][3][4][5] |

| Herbaceous | High[1][3][4][9] |

| Green | High[3][4][9] |

| Orchid-like | Moderate[1][3] |

| Balsamic | Moderate[3] |

| Clover-like | Low[1] |

| Honey undertones | Low[1] |

| Seaweed | Low[4] |

Quantitative Olfactory Data:

Despite its widespread use, there is a notable lack of publicly available quantitative data on the olfactory detection and recognition thresholds of this compound. This data is crucial for determining its odor activity value (OAV) and understanding its impact in complex mixtures. Further research is required to establish these fundamental sensory parameters.

Experimental Protocols

Sensory Analysis

Objective: To determine the qualitative and quantitative odor profile of this compound.

Assessors: A panel of 8-15 trained sensory assessors with demonstrated olfactory acuity.

Materials:

-

This compound (high purity)

-

Odorless solvent (e.g., diethyl phthalate or ethanol) for dilution

-

Glass sniffing jars with screw caps

-

Odor-free smelling strips

-

Data collection software or standardized paper ballots

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Concentrations should range from sub-threshold to supra-threshold levels, determined through preliminary testing.

-

Panelist Training: Train panelists on the use of the rating scale and familiarize them with the odor descriptors relevant to the sample.

-

Evaluation: Present the samples to the panelists in a controlled environment (odor-free, with consistent temperature and humidity). Samples can be presented on smelling strips or in sniffing jars.

-

Data Collection: Panelists rate the intensity of the overall aroma and of specific odor descriptors on a labeled magnitude scale (e.g., 0-10).

-

Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor and to assess panelist performance (repeatability and agreement).

Sensory Analysis Workflow

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the aroma-active compounds in a mixture.[10][11][12] While this compound is a single compound, GC-O can be used to assess its purity and to characterize the odor of any trace impurities.

Objective: To identify the odor character of the eluting peak corresponding to this compound and any accompanying impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

-

Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

Procedure:

-

Sample Injection: Inject a diluted solution of this compound into the GC.

-

Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

-

Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

Mass Spectrometry: Simultaneously, the mass spectrometer records the mass spectra of the eluting compounds.

-

Data Correlation: Correlate the sensory data from the olfactometry port with the peaks in the chromatogram and the mass spectral data to identify the compounds responsible for the detected odors.

GC-O Experimental Workflow

Olfactory Receptor Interactions

The perception of an odor begins with the binding of odorant molecules to specific olfactory receptors (ORs) in the nasal epithelium.[13][14][15][16][17] These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon activation.

Current Knowledge on this compound:

To date, there are no published studies that definitively identify the specific human olfactory receptor(s) that are activated by this compound. The deorphanization of the vast majority of human ORs is an ongoing area of research.

General Protocol for Olfactory Receptor Deorphanization:

A common in vitro method for identifying the cognate ligands for an orphan OR is the heterologous expression assay.

Objective: To determine if this compound activates a specific human olfactory receptor.

Methodology:

-

Cell Culture: Culture a host cell line (e.g., HEK293) that does not endogenously express ORs.

-

Transfection: Transfect the cells with a plasmid containing the gene for the human OR of interest and a reporter gene (e.g., luciferase) that is linked to a cAMP response element.

-

Odorant Stimulation: Expose the transfected cells to a range of concentrations of this compound.

-

Signal Detection: Measure the reporter gene activity (e.g., luminescence for luciferase). An increase in signal compared to control cells indicates that the OR has been activated by this compound.

Olfactory Receptor Deorphanization Workflow

Conclusion and Future Directions

This compound possesses a well-documented, pleasant, and complex odor profile that has led to its extensive use in the fragrance industry. However, this technical guide highlights a significant disparity between its widespread application and the depth of publicly available scientific research into its olfactory properties.

Key areas for future research include:

-

Determination of Olfactory Thresholds: Establishing the detection and recognition thresholds of this compound is essential for a quantitative understanding of its odor potency.

-

Olfactory Receptor Deorphanization: Identifying the specific human olfactory receptor(s) that are activated by this compound will provide fundamental insights into the molecular basis of its perception.

-

Structure-Activity Relationship Studies: A systematic investigation of the relationship between the molecular structure of salicylate esters and their perceived odor would be valuable for the rational design of new fragrance ingredients.

By addressing these research gaps, the scientific community can build a more complete and predictive understanding of the olfactory world, with implications for fields ranging from perfumery and food science to neurobiology and drug development.

References

- 1. JECFA Evaluations-ISOAMYL SALICYLATE- [inchem.org]

- 2. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound [ventos.com]

- 5. This compound | this compound Information & Details - Elchemy [elchemy.com]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. Food safety and quality: details [fao.org]

- 8. scent.vn [scent.vn]

- 9. This compound, 87-20-7 [thegoodscentscompany.com]

- 10. mdpi.com [mdpi.com]

- 11. The Development of Floral Scent Research: A Comprehensive Bibliometric Analysis (1987–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rapid Deorphanization of Human Olfactory Receptors in Yeast | Semantic Scholar [semanticscholar.org]

Isoamyl salicylate's role as a benzoate ester and phenol.

An In-depth Technical Guide to Isoamyl Salicylate: A Dual-Role Benzoate Ester and Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-methylbutyl 2-hydroxybenzoate) is an organic compound recognized for its dual chemical functionalities as both a benzoate ester and a phenol.[1][2] This structure confers a unique combination of properties, making it a subject of interest beyond its primary applications in the fragrance and flavor industries.[3][4] Functionally derived from salicylic acid, it belongs to the o-hydroxybenzoic acid esters class.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis and characterization protocols, and its pharmacological context as a topical analgesic, providing a foundation for further research and development.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a hydroxyl group positioned ortho to an isoamyl ester group on a benzene ring. This arrangement is key to its chemical behavior, exhibiting reactions typical of both phenols (the hydroxyl group) and benzoate esters (the ester group).

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1][5] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 87-20-7 | [1] |

| IUPAC Name | 3-methylbutyl 2-hydroxybenzoate | [1] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 277-278 °C at 760 mmHg | [1][2][6] |

| Density | 1.05 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.504 - 1.509 | [1][6] |

| Water Solubility | 145 mg/L (0.145 mg/mL) at 25 °C | [1][8] |

| Solubility | Soluble in ethanol and oils; insoluble in water. | [1][8][9] |

| logP (Octanol/Water) | 4.07 - 4.6 | [1][8][10] |

| Vapor Pressure | 0.0063 hPa at 20 °C | [8] |

| pKa (Predicted) | 8.15 ± 0.30 | [6][7] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Method | Key Features | Reference(s) |

| ¹H NMR | Signals expected for aromatic protons (ortho, meta, para to -OH), a phenolic hydroxyl proton, and protons of the isoamyl group (-OCH₂-, -CH₂-, -CH-, -(CH₃)₂). | [1][11] |

| ¹³C NMR | Resonances anticipated for aromatic carbons (including hydroxyl- and ester-substituted carbons), the ester carbonyl carbon, and carbons of the isoamyl alkyl chain. | [1] |

| IR Spectroscopy | Characteristic absorption bands include a broad O-H stretch (phenolic hydroxyl), a strong C=O stretch (ester carbonyl), C-O stretches (ester and phenol), and C=C stretches (aromatic ring). | [1][5][12] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 208. Key fragment ions are observed at m/z 138 (loss of the isoamoxy radical), 121, and 120 (base peak, corresponding to the salicylic acid fragment after loss of the isoamyl group).[1][13][14] | [1][13][14] |

Role as a Benzoate Ester and Phenol

The chemical nature of this compound is defined by its two principal functional groups.

Phenolic Character

The hydroxyl group attached directly to the benzene ring gives this compound its phenolic properties.

-

Acidity : Like other phenols, the hydroxyl proton is weakly acidic due to the resonance stabilization of the resulting phenoxide ion.[7] The predicted pKa is approximately 8.15.[6][7]

-

Reactivity : The -OH group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, this reactivity is sterically hindered by the adjacent bulky isoamyl ester group.

Benzoate Ester Character

The ester group is formed from the condensation of salicylic acid's carboxylic acid function and isoamyl alcohol.[7]

-

Hydrolysis : The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield salicylic acid and isoamyl alcohol.

-

Applications : As an ester, it is relatively non-polar and volatile, contributing to its use as a fragrance and flavoring agent.[3]

Experimental Protocols

Synthesis via Fischer Esterification

This compound is commonly synthesized via the acid-catalyzed Fischer esterification of salicylic acid with isoamyl alcohol.[7]

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Detailed Methodology: [15]

-

Esterification :

-

To a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid (e.g., 74g) and isoamyl alcohol (e.g., 460g).

-

Under constant stirring, slowly add concentrated sulfuric acid (e.g., 25g) as the catalyst.

-

Heat the mixture to reflux at a temperature of approximately 98-105°C.

-

Maintain the reflux for 5-6 hours to drive the reaction to completion.

-

-

Neutralization and Washing :

-

After the reaction period, allow the mixture to cool to room temperature.

-

Transfer the cooled reaction liquid to a separating funnel. The aqueous layer (if any) can be separated.

-

Wash the organic layer with a saturated sodium carbonate (Na₂CO₃) solution. Perform this wash three times, or until the aqueous layer tests alkaline (pH 8.0-9.0), to neutralize any unreacted salicylic acid and the sulfuric acid catalyst.

-

Subsequently, wash the organic layer with distilled water until the washings are neutral.

-

-

Distillation :

-

Separate the organic layer and transfer it to a distillation flask.

-

Perform distillation under reduced pressure. Collect the fraction that distills at 151-155°C under a vacuum of 15-18 mmHg. This fraction is the purified this compound.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

Purity and quantification can be assessed using reverse-phase HPLC.

-

Column : Newcrom R1 or equivalent C18 column.

-

Mobile Phase : A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection : UV detector, with wavelength set to monitor the chromophore of the salicylate ring (typically around 305 nm).

-

Procedure :

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

-

Biological Role and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, its role as a topical analgesic can be understood from the well-established mechanism of the salicylate class of compounds.[7][17]

General Mechanism of Topical Salicylates

When applied topically, salicylate esters like this compound are believed to exert their effects through two primary mechanisms: counter-irritation and anti-inflammatory action following local hydrolysis.[4][18]

-

Counter-Irritation : The compound acts as a rubefacient, causing mild irritation and vasodilation of the skin.[18][19] This creates a sensation of warmth or cooling that masks the underlying musculoskeletal pain signals, a process known as "gate control theory" of pain.[4][18]

-

Anti-Inflammatory Action : Salicylate esters can be hydrolyzed to salicylic acid in dermal and subcutaneous tissues.[18] Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[4] This local reduction in prostaglandins helps to alleviate pain and inflammation at the site of application with minimal systemic exposure.[20]

Diagram: Proposed Mechanism of Action for Topical Salicylates

Caption: Generalized mechanism for topical salicylates like this compound.

Conclusion for Drug Development

This compound presents a molecule with established safety and dual functionality. For drug development professionals, its primary value lies in its role as a topical analgesic. The isoamyl group increases its lipophilicity compared to methyl salicylate, which may enhance skin penetration. Future research could focus on quantifying its percutaneous absorption, local hydrolysis rate, and specific inhibitory effects on COX enzymes compared to other salicylates. Its established use in cosmetics and fragrances indicates good skin tolerance, a favorable attribute for any topical drug candidate.[3] The synthetic pathway is straightforward and scalable, making it an economically viable compound for further investigation and formulation development.

References

- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34377-38-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scent.vn [scent.vn]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. herbologymanchester.wordpress.com [herbologymanchester.wordpress.com]

- 18. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]

- 19. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of isoamyl salicylate from salicylic acid and isoamyl alcohol.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of isoamyl salicylate from salicylic acid and isoamyl alcohol. This compound, a key fragrance and flavor compound with a characteristic sweet, floral, and slightly balsamic odor, is synthesized via Fischer esterification.[1][2] This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering optimized reaction conditions, purification methods, and characterization techniques.

Introduction

This compound, also known as isopentyl salicylate, is an ester widely utilized in the fragrance, flavor, and cosmetic industries.[3][4] Its pleasant floral scent, often described as orchid-like, makes it a valuable ingredient in perfumes, lotions, and other personal care products.[2][5] The synthesis of this compound is a classic example of the Fischer esterification reaction, where a carboxylic acid (salicylic acid) reacts with an alcohol (isoamyl alcohol) in the presence of an acid catalyst.[6][7] This document outlines various methods for this synthesis, including conventional heating with different catalysts and microwave-assisted synthesis, providing a comparative analysis of reaction conditions and yields.

Applications

This compound has a range of applications stemming from its distinct aroma and flavor profile:

-

Fragrance Industry: It is a key component in many floral perfumes, especially those with jasmine, orchid, and clover notes.[1][3][5] It also acts as a fixative, enhancing the longevity of the fragrance.[1]

-

Flavor Industry: Used as a flavoring agent in food and beverages to impart fruity and floral notes.[3]

-

Cosmetics and Personal Care: Incorporated into soaps, lotions, shampoos, and sunscreens for its pleasant scent.[1][2]

-